REACTION_CXSMILES
|
S(=O)(=O)(O)O.[C:6](S)(=S)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)O.CC1C=CC2[S:27][C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[C:20](=[O:31])C=2C=1.CC1C=CC2C(=O)C3C(SC=2C=1)=CC=CC=3>O.C1(C)C=CC=CC=1>[CH3:6][C:7]1[C:8]2[C:20](=[O:31])[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[S:27][C:10]=2[CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=S)S
|
Name
|
intermediate ( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O
|
Name
|
|
Quantity
|
815 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature (about 25° C.) for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
a cooled solution was obtained
|
Type
|
CUSTOM
|
Details
|
was kept at 20° C.
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
(about 25° C.)
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
was continued for additional 2 hours, so that a reaction liquid
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
was being stirred
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
slowly, and then a precipitated yellow solid was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The yellow solid was dissolved in 260 g of dichloromethane
|
Type
|
ADDITION
|
Details
|
150 g of water was added
|
Type
|
ADDITION
|
Details
|
Moreover, 6.7 g of 24% aqueous KOH solution was added
|
Type
|
STIRRING
|
Details
|
by stirring for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Then the aqueous layer was removed by a separatory operation
|
Type
|
WASH
|
Details
|
the organic layer was washed with 130 g of water three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Subsequently, the organic layer was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent (dichloromethane) was distilled away, so that 8.7 g of intermediate (10) (yellow solid)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
As a result of an analysis by 1H-NMR {300 MHz, DMSO-d6, δ (ppm)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |